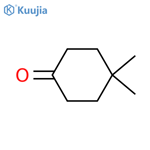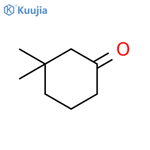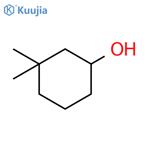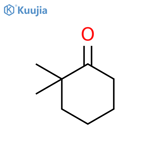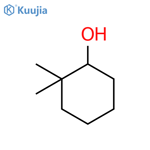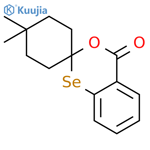- 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone, Journal of the American Chemical Society, 2009, 131(1), 251-262
Cas no 932-01-4 (4,4-dimethylcyclohexan-1-ol)

4,4-dimethylcyclohexan-1-ol structure
商品名:4,4-dimethylcyclohexan-1-ol
4,4-dimethylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 4,4-Dimethylcyclohexanol
- 4,4-Dimethylcyclohexan-1-ol
- Cyclohexanol, 4,4-dimethyl-
- 4,4-dimethyl-cyclohexanol
- Cyclohexanol,4,4-dimethyl-
- 4,4-dimethyl-1-cyclohexanol
- VUQOIZPFYIVUKD-UHFFFAOYSA-N
- SY047599
- EN002271
- 4,4-Dimethylcyclohexan-1-ol, AldrichCPR
- ST2410874
- AB0027725
- W9592
- 932D014
- A844474
- J-
- 4,4-Dimethylcyclohexanol (ACI)
- GS-4181
- J-514021
- DTXSID70239320
- Cyclohexanol, dimethyl-
- EN300-141606
- AKOS006227678
- 932-01-4
- DB-008360
- SCHEMBL43449
- CS-W019410
- 4 pound not4-Dimethylcyclohexanol
- MFCD00101954
- DB-243440
- 4,4-dimethylcyclohexan-1-ol
-
- MDL: MFCD00101954
- インチ: 1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
- InChIKey: VUQOIZPFYIVUKD-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C)(C)CC1
計算された属性
- せいみつぶんしりょう: 128.12
- どういたいしつりょう: 128.12
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 86.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 0.9250
- ゆうかいてん: 28 °C
- ふってん: 186.05°C
- フラッシュポイント: 66.6°C
- 屈折率: 1.4613
- PSA: 20.23000
- LogP: 1.94750
4,4-dimethylcyclohexan-1-ol セキュリティ情報
- 危害声明: H302-H315-H319-H335
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C
4,4-dimethylcyclohexan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR22877-25g |
4,4-Dimethylcyclohexan-1-ol |
932-01-4 | 98% | 25g |
£535.00 | 2025-02-19 | |
| abcr | AB224048-1 g |
4,4-Dimethylcyclohexan-1-ol, 95%; . |
932-01-4 | 95% | 1g |
€106.60 | 2023-01-26 | |
| Enamine | EN300-141606-2.5g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 95% | 2.5g |
$57.0 | 2023-06-08 | |
| Chemenu | CM102545-10g |
Cyclohexanol,4,4-dimethyl- |
932-01-4 | 97% | 10g |
$271 | 2024-07-19 | |
| Cooke Chemical | BD3304045-250mg |
4,4-Dimethylcyclohexanol |
932-01-4 | 97% | 250mg |
RMB 90.40 | 2025-02-21 | |
| Cooke Chemical | BD3304045-5g |
4,4-Dimethylcyclohexanol |
932-01-4 | 97% | 5g |
RMB 732.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GR442-25g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 97% | 25g |
4422CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GR442-10g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 97% | 10g |
2128CNY | 2021-05-08 | |
| Chemenu | CM102545-10g |
Cyclohexanol,4,4-dimethyl- |
932-01-4 | 97% | 10g |
$243 | 2021-06-15 | |
| eNovation Chemicals LLC | D518320-25g |
4,4-DiMethylcyclohexanol |
932-01-4 | 97% | 25g |
$1265 | 2024-05-24 |
4,4-dimethylcyclohexan-1-ol 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
リファレンス
合成方法 2
合成方法 3
はんのうじょうけん
リファレンス
- Palladium II catalyzed decomposition of cyclic hydroperoxides: a new and simple way to α,β-unsaturated aldehydes, Nouveau Journal de Chimie, 1979, 3(5), 311-20
合成方法 4
はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Catalysts: (OC-6-43)-[Octahydro-1,4-dimethyl-7-[(2-pyridinyl-κN)methyl]-1H-1,4,7-triazonine… Solvents: Acetonitrile , Water ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
リファレンス
- Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom Source, Chemistry - A European Journal, 2012, 18(42), 13269-13273
合成方法 5
はんのうじょうけん
リファレンス
- The contribution of charge to affinity at functional (M3) muscarinic receptors in guinea pig ileum assessed from the effects of the carbon analog of 4-DAMP methiodide, British Journal of Pharmacology, 1992, 106(4), 819-22
合成方法 6
合成方法 7
はんのうじょうけん
リファレンス
- The influence of lithium complexing agents on the regioselectivity of reductions of substituted 2-cyclohexenones by lithium aluminum hydride and lithium borohydride, Tetrahedron, 1980, 36(13), 1937-42
合成方法 8
はんのうじょうけん
1.1 Reagents: Peracetic acid Catalysts: stereoisomer of Bis(1,1,1-trifluoromethanesulfonato-κO)[rel-(3R,9R)-3,6,9-trimet… Solvents: Acetonitrile ; -35 °C
1.2 -35 °C
1.2 -35 °C
リファレンス
- Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with Stereoretention, Journal of the American Chemical Society, 2015, 137(50), 15833-15842
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Iron (thymine-1-acetic acid complex) Solvents: Acetonitrile ; 10 h, 60 °C
リファレンス
- From DNA to catalysis: a thymine-acetate ligated non-heme iron(III) catalyst for oxidative activation of aliphatic C-H bonds, Chemical Communications (Cambridge, 2016, 52(10), 2043-2046
合成方法 10
はんのうじょうけん
1.1 Catalysts: Alcohol dehydrogenase
リファレンス
- Enzymic "in vitro" reduction of ketones. VII. Reduction rates and stereochemistry of the HLAD catalyzed reduction of 2-alkylcyclohexanones, dimethylcyclohexanones, cycloalkanones and bicycloalkanones, Bulletin des Societes Chimiques Belges, 1980, 89(5), 389-98
合成方法 11
はんのうじょうけん
リファレンス
- Preparation of quinolinylmethyl- or naphthalenemethylpiperidinecarboxylic acid derivatives as S1P modulating agents, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
リファレンス
- The effect of nonbonded interactions on the regioselectivity of cyclization of the 5-hexenyl radical, Journal of the Chemical Society, 1979, (11), 1535-9
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Cobalt chloride (CoCl2) Solvents: Water
リファレンス
- Reductions of α,β-unsaturated ketones by NaBH4 or NaBH4 + CoCl2: selectivity control by water or by aqueous micellar solutions, European Journal of Organic Chemistry, 2000, (9), 1793-1797
合成方法 14
はんのうじょうけん
1.1 Reagents: Triethylborane , Tributylstannane , Oxygen Solvents: Benzene , Tetrahydrofuran ; 96 h, rt
1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux
リファレンス
- A free radical method for reduction of cyclohexanones-preferential formation of equatorial alcohols, Synthetic Communications, 2003, 33(11), 1951-1961
合成方法 15
はんのうじょうけん
リファレンス
- Steric effects on the dissociation constants of acyclic, mono- and bicyclic carboxylic acids, Helvetica Chimica Acta, 1977, 60(2), 482-94
4,4-dimethylcyclohexan-1-ol Raw materials
- 4,4-dimethylcyclohex-2-en-1-one
- SPIRO[4H-3,1-BENZOXASELENIN-2,1'-CYCLOHEXAN]-4-ONE, 4',4'-DIMETHYL-
- 4,4-dimethylcyclohexan-1-one
4,4-dimethylcyclohexan-1-ol Preparation Products
4,4-dimethylcyclohexan-1-ol 関連文献
-
1. Substituent effects in saturated systems. Complex formation between carbonitriles and iodine monochlorideG. E. Hawkes,J. H. P. Utley J. Chem. Soc. Perkin Trans. 2 1973 128
-
2. A regioselective and stereospecific synthesis of allylsilanes from secondary allylic alcohol derivativesIan Fleming,Dick Higgins,Nicholas J. Lawrence,Andrew P. Thomas J. Chem. Soc. Perkin Trans. 1 1992 3331
-
3. 203. Studies in the polyene series. Part XLI. A new isomerisation product from citralH. B. Henbest,B. L. Shaw,George Woods J. Chem. Soc. 1952 1154
932-01-4 (4,4-dimethylcyclohexan-1-ol) 関連製品
- 4534-74-1(trans-4-Ethylcyclohexanol)
- 589-91-3(4-methylcyclohexan-1-ol)
- 98-52-2(4-tert-butylcyclohexan-1-ol)
- 16844-71-6(Epifriedelanol)
- 116-02-9(3,3,5-Trimethylcyclohexanol)
- 707-37-9(3,5-Dimethyl-1-adamantanol)
- 20601-38-1(4,4'-Bicyclohexanol)
- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)
- 52204-65-6(4-Propylcyclohexanol)
- 80-97-7(5a-Cholestan-3b-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:932-01-4)4,4-dimethylcyclohexan-1-ol

清らかである:99%
はかる:25g
価格 ($):371.0
